molecular formula C6H4Cl2N2O B11907042 1-(2,6-Dichloropyrimidin-4-YL)ethanone

1-(2,6-Dichloropyrimidin-4-YL)ethanone

Cat. No.: B11907042
M. Wt: 191.01 g/mol
InChI Key: QWFPWSVCWFERSW-UHFFFAOYSA-N
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Description

1-(2,6-Dichloropyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethanone group at position 4. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dichloropyrimidin-4-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloropyrimidine with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloropyrimidin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Dichloropyrimidin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloropyrimidin-4-YL)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine atoms and the ethanone group contribute to its binding affinity and specificity. The compound can interfere with enzymatic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichloropyrimidin-4-YL)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at positions 2 and 6 enhances its electrophilic character, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

1-(2,6-dichloropyrimidin-4-yl)ethanone

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-5(7)10-6(8)9-4/h2H,1H3

InChI Key

QWFPWSVCWFERSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=N1)Cl)Cl

Origin of Product

United States

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